Cyclopropyl-[3-[3-(1-methylindazol-6-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone
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Overview
Description
Cyclopropyl-[3-[3-(1-methylindazol-6-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone is a complex organic compound that features a cyclopropyl group, an indazole moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[3-[3-(1-methylindazol-6-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone typically involves multiple steps, including the formation of the indazole and oxadiazole rings. Common synthetic routes may involve:
Formation of the Indazole Ring: This can be achieved through transition metal-catalyzed reactions or reductive cyclization reactions.
Formation of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[3-[3-(1-methylindazol-6-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Cyclopropyl-[3-[3-(1-methylindazol-6-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological activity of indazole and oxadiazole derivatives, which have shown potential in antiviral, anticancer, and anti-inflammatory applications.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of Cyclopropyl-[3-[3-(1-methylindazol-6-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole and oxadiazole rings are known to bind with high affinity to various biological targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole share the indazole moiety and have similar biological activities.
Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring, such as 3,5-dimethyl-1,2,4-oxadiazole, exhibit similar chemical reactivity and biological properties.
Uniqueness
Cyclopropyl-[3-[3-(1-methylindazol-6-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone is unique due to the combination of the cyclopropyl group, indazole, and oxadiazole rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
cyclopropyl-[3-[3-(1-methylindazol-6-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-23-16-9-13(6-7-14(16)10-20-23)17-21-18(26-22-17)15-3-2-8-24(11-15)19(25)12-4-5-12/h6-7,9-10,12,15H,2-5,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXASAPHRRGHZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C3=NOC(=N3)C4CCCN(C4)C(=O)C5CC5)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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